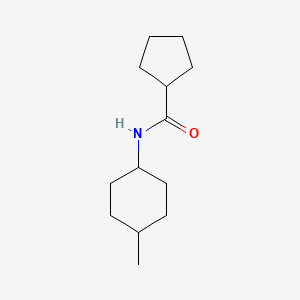

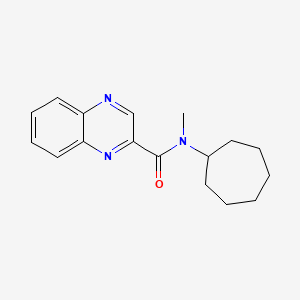

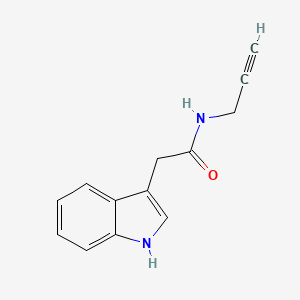

![molecular formula C14H20N2O2 B7473381 N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide](/img/structure/B7473381.png)

N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide (DMXAA) is a small molecule that has been widely studied for its potential as an anti-cancer agent. It was first discovered in the 1990s and has since been the subject of numerous scientific studies. DMXAA is known to have a unique mechanism of action that makes it a promising candidate for cancer treatment. In

Mechanism of Action

N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide works by inducing the production of cytokines, which are small proteins that play a key role in the immune response. Specifically, N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide activates the production of interferon-alpha, tumor necrosis factor-alpha, and interleukin-6. These cytokines then activate immune cells, such as macrophages and natural killer cells, which attack and destroy cancer cells. N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide also has anti-angiogenic properties, which means it can prevent the formation of new blood vessels that are necessary for tumor growth.

Biochemical and Physiological Effects:

N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide has been shown to have a number of biochemical and physiological effects. It can induce fever, which is thought to be a result of the cytokine production. It can also cause hypotension, or low blood pressure, which is thought to be a result of the vasodilatory effects of the cytokines. N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide has also been shown to increase the production of reactive oxygen species, which can cause oxidative stress and lead to cell death.

Advantages and Limitations for Lab Experiments

N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has a well-established mechanism of action, which makes it a useful tool for studying the immune response and angiogenesis. However, N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide also has some limitations. It can be difficult to work with due to its low solubility in water. It can also be toxic at high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide. One area of interest is its potential as a cancer immunotherapy agent. Researchers are exploring ways to optimize its cytokine-inducing properties to make it more effective at activating the immune response. Another area of interest is its anti-angiogenic properties. Researchers are exploring ways to combine N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide with other anti-angiogenic agents to create more effective cancer treatments. Finally, researchers are exploring ways to overcome the limitations of N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide, such as its low solubility and toxicity, to make it a more useful tool for lab experiments.

Synthesis Methods

N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide can be synthesized through a multistep process that involves the reaction of 3,4,5-trimethoxybenzoic acid with dimethylamine and acetic anhydride. The resulting product is then purified through chromatography to yield N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide. This synthesis method has been well established and is commonly used in research laboratories.

Scientific Research Applications

N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to have a unique mechanism of action that involves the induction of cytokines and the activation of immune cells. This makes it a promising candidate for cancer immunotherapy. N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide has also been shown to have anti-angiogenic properties, which could help to prevent the growth and spread of tumors.

properties

IUPAC Name |

N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-10-6-7-12(11(2)8-10)14(18)16(5)9-13(17)15(3)4/h6-8H,9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPUUFIMFOAMDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)N(C)CC(=O)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

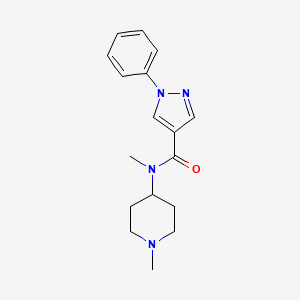

![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7473355.png)

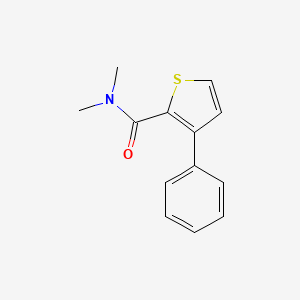

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2,3-dimethylbenzamide](/img/structure/B7473366.png)

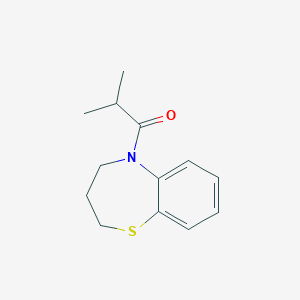

![1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7473372.png)

![1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7473399.png)

![3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7473414.png)